N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
2C-H, also known as 25H or 2,5-dimethoxyphenethylamine, is a phenethylamine that has little effect on serotonin receptors, activating the 5-HT2C receptor to 20% that induced by serotonin (pEC50 = 5.93). The addition of N-(2-methoxybenzyl) at the amine increases the affinity for the 5-HT2A receptor over other serotonin receptors (Ki values for 25H and 25H-NBOMe are 227 and 1.19 nM, respectively). 25H-NBOMe imine analog differs from 25H-NBOMe by having a double bond linking the N-(2-methoxybenzyl) group to 25H. The properties of this compound have not been evaluated. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1566571-78-5
VCID:
VC0143831
InChI:
InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3
SMILES:
COC1=CC(=C(C=C1)OC)CCN=CC2=CC=CC=C2OC
Molecular Formula:
C18H21NO3
Molecular Weight:
299.37
N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
CAS No.: 1566571-78-5
Cat. No.: VC0143831
Molecular Formula: C18H21NO3
Molecular Weight: 299.37
* For research use only. Not for human or veterinary use.
Specification
| Description | 2C-H, also known as 25H or 2,5-dimethoxyphenethylamine, is a phenethylamine that has little effect on serotonin receptors, activating the 5-HT2C receptor to 20% that induced by serotonin (pEC50 = 5.93). The addition of N-(2-methoxybenzyl) at the amine increases the affinity for the 5-HT2A receptor over other serotonin receptors (Ki values for 25H and 25H-NBOMe are 227 and 1.19 nM, respectively). 25H-NBOMe imine analog differs from 25H-NBOMe by having a double bond linking the N-(2-methoxybenzyl) group to 25H. The properties of this compound have not been evaluated. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1566571-78-5 |
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.37 |
| IUPAC Name | N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine |
| Standard InChI | InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3 |
| Standard InChI Key | QPVMUPLRZMIWJW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)CCN=CC2=CC=CC=C2OC |
| Appearance | Assay:≥95%A solution in methyl acetate |
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